![molecular formula C22H20FN3O2S B2569229 2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-02-0](/img/structure/B2569229.png)
2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications
Insulin Sensitivity and Hyperlipidemia Treatment
This compound has been shown to ameliorate insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats . It has been found to reverse increased levels of serum glucose, insulin, and HOMA-IR, lipid and pro-inflammatory cytokines levels .
Antioxidant and Free Radical Scavenging
The compound has demonstrated antioxidant and free radical scavenging activities . It has been found to attenuate oxidative stress markers by increasing levels of GSH, CAT, SOD and lowering the level of MDA .
Anti-inflammatory
The compound has shown anti-inflammatory effects . It has been found to reduce pro-inflammatory cytokines levels .
Antimycobacterial Agents
Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, which are structurally similar to the compound , have been found to have antimycobacterial properties .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . They have been synthesized and evaluated for their in vitro antioxidant properties .
Treatment of Hepatic and Renal Injury
The compound has shown pharmacological effects against hepatic and renal injury markers via restoring the alleviated level of ALT, AST, BUN, CRE and uric acid .
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-16-8-6-15(7-9-16)20(27)26-22-25-19-17(10-11-18(19)29-22)21(28)24-13-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVTUJPHTLEAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide |
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